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Compound of Interest

Compound Name: YKL-05-099

Cat. No.: B15605874 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for utilizing YKL-05-099, a potent inhibitor of Salt-

Inducible Kinases (SIKs). This guide includes a summary of its kinase selectivity, detailed

experimental protocols, and troubleshooting FAQs to facilitate smooth and accurate

experimentation.

Kinase Selectivity Profile of YKL-05-099
YKL-05-099 is a pan-SIK inhibitor with improved pharmacokinetic properties and selectivity

over its precursor, HG-9-91-01.[1] It effectively inhibits all three isoforms of the Salt-Inducible

Kinase family. The inhibitory activity of YKL-05-099 against the SIK isoforms has been

determined using competitive binding assays.

Kinase Target IC50 (nM)

SIK1 ~10

SIK2 40 ± 25

SIK3 ~30

Table 1: Inhibitory activity of YKL-05-099 against SIK isoforms. Data represents the half-

maximal inhibitory concentration (IC50).[2][3][4]
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While YKL-05-099 demonstrates significant selectivity for SIKs, some off-target activity has

been observed at higher concentrations. A screening against a panel of 468 kinases revealed

that at a concentration of 1 µM, YKL-05-099 inhibits the following kinases by more than 80%:

RIPK2

ABL

Src

DDR2

MAP4K3

p38α
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EPH-B3
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EPH-B4

EPH-B2
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Signaling Pathway and Mechanism of Action
YKL-05-099 exerts its effects by inhibiting the kinase activity of SIKs. SIKs are key regulators

of various cellular processes, including transcription and metabolism, through the

phosphorylation of downstream targets such as Class IIa Histone Deacetylases (HDACs) and

CREB-Regulated Transcriptional Coactivators (CRTCs). By inhibiting SIKs, YKL-05-099
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prevents the phosphorylation of these substrates, leading to their nuclear translocation and

modulation of gene expression.[2]
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YKL-05-099 Mechanism of Action

Experimental Protocols
In Vitro Kinase Inhibition Assay (Competitive Binding)
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This protocol provides a general framework for assessing the inhibitory potential of YKL-05-099
against a specific kinase.

Materials:

Purified recombinant kinase

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

ATP solution

Kinase substrate (peptide or protein)

YKL-05-099 stock solution (in DMSO)

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

Microplates (e.g., 384-well)

Procedure:

Prepare serial dilutions of YKL-05-099 in kinase buffer.

In a microplate, add the diluted YKL-05-099, the kinase, and the kinase substrate.

Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km

for the specific kinase.

Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a

predetermined time, ensuring the reaction is in the linear range.

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

Measure the signal (luminescence, fluorescence, etc.) using a plate reader.

Calculate the percent inhibition for each YKL-05-099 concentration and determine the IC50

value by fitting the data to a dose-response curve.
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Kinase Selectivity Profiling Workflow

Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP.

Materials:

Cells of interest

Cell culture medium

YKL-05-099 stock solution (in DMSO)

Opaque-walled multiwell plates (e.g., 96-well)

CellTiter-Glo® Reagent

Procedure:

Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to

attach overnight.

Treat the cells with a serial dilution of YKL-05-099. Include a vehicle control (DMSO).

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Equilibrate the plate to room temperature for approximately 30 minutes.
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Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Normalize the data to the vehicle control and calculate the cell viability.

Western Blot for Phosphorylated HDAC5
This protocol is used to detect the phosphorylation status of HDAC5, a direct substrate of SIKs.

Materials:

Cell lysate

Lysis buffer containing phosphatase and protease inhibitors

Primary antibody against phospho-HDAC5 (e.g., p-Ser259)

Primary antibody against total HDAC5

Loading control antibody (e.g., β-actin, GAPDH)

HRP-conjugated secondary antibody

SDS-PAGE gels

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA in TBST)

Wash buffer (TBST)

Chemiluminescent substrate
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Procedure:

Treat cells with YKL-05-099 for the desired time.

Lyse the cells in lysis buffer and determine the protein concentration.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-HDAC5 overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane with TBST.

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Strip the membrane and re-probe for total HDAC5 and a loading control.

Troubleshooting and FAQs
Q1: The IC50 value for YKL-05-099 in my kinase assay is higher than expected.

High ATP Concentration: YKL-05-099 is an ATP-competitive inhibitor. If the ATP

concentration in your assay is too high, it will outcompete the inhibitor, leading to a higher

apparent IC50. Try performing the assay with an ATP concentration at or below the Km for

your kinase.

Inactive Compound: Ensure that the YKL-05-099 has been stored properly and has not

degraded. Prepare fresh dilutions for each experiment.
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Assay Conditions: The optimal buffer conditions, incubation time, and temperature can vary

between kinases. Ensure that your assay is optimized for the specific kinase you are

studying.

Q2: I am not seeing a decrease in phospho-HDAC5 levels after treating my cells with YKL-05-
099.

Insufficient Compound Concentration or Treatment Time: The effective concentration and

treatment duration can vary between cell lines. Perform a dose-response and time-course

experiment to determine the optimal conditions for your specific cell type.

Cell Line Specificity: The expression and activity of SIKs can differ between cell lines.

Confirm that your cell line expresses the SIK isoforms and that the SIK-HDAC pathway is

active.

Antibody Quality: The specificity and sensitivity of the phospho-HDAC5 antibody are crucial.

Ensure you are using a validated antibody and have optimized the western blot protocol.

Sample Preparation: It is critical to use lysis buffers containing phosphatase inhibitors to

preserve the phosphorylation state of your proteins.

Q3: My cell viability assay shows high variability between replicate wells.

Uneven Cell Seeding: Ensure that your cells are evenly distributed in each well. Mix the cell

suspension thoroughly before and during plating.

Edge Effects: Evaporation from the outer wells of a multiwell plate can lead to variability. To

mitigate this, fill the outer wells with sterile PBS or media and do not use them for

experimental samples.

Incomplete Cell Lysis: Ensure thorough mixing after adding the CellTiter-Glo® Reagent to

achieve complete cell lysis and release of ATP.

Q4: Can I use YKL-05-099 in animal studies?

Yes, YKL-05-099 has improved pharmacokinetic properties compared to earlier SIK

inhibitors and has been used in in vivo studies.[1][2] It is important to determine the optimal
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dosing and administration route for your specific animal model and research question. YKL-
05-099 is reported to be highly soluble in PBS.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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